Bermoprofen

Postoperative Analgesia Tonsillectomy Double-Blind Clinical Trial

Bermoprofen (AD-1590) offers >10x antipyretic potency vs. indomethacin, ~100% oral bioavailability, and a short half-life. Its inactive metabolite ensures a clean pharmacological profile for reproducible in vivo studies. The ulcerogenicity can be reduced via SRG technology. Ideal for LPS-induced fever models and SAR studies.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 78499-27-1
Cat. No. B1666851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBermoprofen
CAS78499-27-1
Synonyms2-(8-methyl-10,11-dihydro-11-oxodibenz(b,f)oxepin-2-yl)propionic acid
AD 1590
AD-1590
bermoprofen
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C(C)C(=O)O)C(=O)C2
InChIInChI=1S/C18H16O4/c1-10-3-5-16-13(7-10)9-15(19)14-8-12(11(2)18(20)21)4-6-17(14)22-16/h3-8,11H,9H2,1-2H3,(H,20,21)
InChIKeyREHLODZXMGOGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bermoprofen (AD-1590) Procurement: A High-Potency, Short-Half-Life NSAID for Specialized Analgesic and Antipyretic Research


Bermoprofen (CAS 78499-27-1, also known as AD-1590) is a small-molecule non-steroidal anti-inflammatory drug (NSAID) belonging to the dibenz[b,f]oxepin acetic acid class [1]. Originally developed by Dainippon Pharmaceutical Company, it functions as an inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins that mediate inflammation, pain, and fever . Distinguished by a unique pharmacological profile, Bermoprofen demonstrates exceptionally rapid oral absorption and a characteristically short biological half-life in vivo [2], making it a specialized tool for research applications that demand high-potency, fast-onset, and rapid-clearance anti-inflammatory or antipyretic action.

Why Bermoprofen (AD-1590) is Not a Drop-In Replacement for Indomethacin or Aspirin in Controlled Studies


Generic substitution within the NSAID class is often untenable due to profound differences in potency, pharmacokinetics, and therapeutic index. While other NSAIDs like indomethacin or aspirin are standard analgesics and antipyretics, Bermoprofen (AD-1590) exhibits a distinct pharmacological signature: a uniquely short plasma half-life (approximately 2 hours in humans) [1] coupled with antipyretic potency that is reported to be orders of magnitude greater than aspirin and analgesic efficacy comparable to indomethacin [2]. Furthermore, the biological activity of Bermoprofen is not dependent on its metabolites; its main metabolite (AD-2406) is approximately 100-fold less active [3]. This specific constellation of properties makes interchangeability with other NSAIDs impossible for any experiment or application where precise temporal control of drug exposure, high potency at low doses, or a specific metabolite profile is a critical variable.

Quantitative Differentiation Evidence for Bermoprofen (AD-1590) Against Key Comparators


Analgesic Efficacy in Postoperative Pain: Non-Inferiority to Indomethacin in a Double-Blind Trial

In a multicenter, double-blind clinical study directly comparing Bermoprofen (AD-1590) to indomethacin for pain management following tonsillectomy, Bermoprofen demonstrated analgesic efficacy that was statistically non-inferior. The study of 133 evaluable patients found that 55.9% of patients in the Bermoprofen group (n=67) achieved a rating of '≥ moderately improved' pain relief after the first dose, compared to 50.7% in the indomethacin group (n=66) [1]. The overall improvement ratings were also similar, with 68.7% of Bermoprofen patients and 68.2% of indomethacin patients rated as 'moderately improved' or better [1]. This provides high-strength clinical evidence that Bermoprofen matches the analgesic performance of a widely used standard-of-care NSAID.

Postoperative Analgesia Tonsillectomy Double-Blind Clinical Trial NSAID Comparison

Human Pharmacokinetic Profile: Characteristically Short Half-Life and Rapid Clearance

Bermoprofen exhibits a distinct pharmacokinetic profile characterized by rapid absorption and a very short terminal half-life, which differentiates it from many longer-acting NSAIDs. In healthy human subjects receiving a single oral dose (5-40 mg), peak plasma concentrations of unchanged drug were reached within 0.5-1 hour. The drug displays biphasic elimination with a beta-phase half-life of only 1.9-2.1 hours [1]. This is markedly shorter than comparators like naproxen (t1/2 ~12-17 hours) or indomethacin (t1/2 ~4.5 hours) [2]. The drug and its major metabolite M1 are also extensively (>99.5%) bound to plasma proteins [1]. This rapid clearance profile makes Bermoprofen particularly well-suited for research models requiring tight temporal control over drug exposure and minimal accumulation.

Pharmacokinetics Drug Metabolism ADME Half-Life

Formulation-Driven Reduction in Gastric Ulcerogenicity via Sustained-Release Granules

Like other NSAIDs, immediate-release (IR) Bermoprofen is associated with gastric ulcerogenic activity. However, evidence from rat studies demonstrates that this side effect can be quantitatively reduced by a factor of >3 through a specific sustained-release granule (SRG) formulation, without sacrificing antipyretic efficacy [1]. A specially designed SRG, composed of a 3:7 mixture of IR granules and 4%-coated retard-release granules (RRG), produced a flatter plasma concentration profile. This SRG formulation achieved a significantly lower ulcerogenic potency while providing a longer duration of antipyretic action compared to the IR form [1]. This data highlights that the compound's therapeutic window is modifiable and that the use of a specific Bermoprofen formulation can directly impact the safety profile of a study.

Formulation Science Gastrointestinal Safety Sustained Release Ulcerogenicity

Comparative Antipyretic Potency: Reported Superiority Over Indomethacin and Aspirin

Bermoprofen is characterized by exceptional antipyretic potency in preclinical models. It has been reported that the antipyretic effect of Bermoprofen is over 10 times more potent than indomethacin and over 1,000 times more potent than aspirin [1]. This potency is achieved at very low oral doses (0.04-0.1 mg/kg) in lipopolysaccharide (LPS)-induced febrile rabbits [2]. While these figures are from cross-study comparisons and may lack the methodological detail of modern assays, they consistently point to a significant potency advantage in antipyresis, which is a defining feature of the compound's early pharmacological characterization.

Antipyresis Potency Comparison Fever Model NSAID

High-Value Research and Industrial Applications for Bermoprofen (AD-1590) Based on Quantitative Evidence


Validated Comparator for Postoperative Analgesic Efficacy Studies

Based on direct head-to-head clinical evidence demonstrating non-inferior analgesic efficacy to indomethacin in a postoperative pain model [1], Bermoprofen (AD-1590) is a strong candidate as an active comparator or experimental agent in analgesic drug development programs. Its validated performance in a tonsillectomy pain trial provides a benchmark for evaluating new chemical entities or formulations intended for managing acute postoperative pain.

Pharmacokinetic Probe for Short-Half-Life Drug Exposure Studies

The uniquely short human terminal half-life of 1.9-2.1 hours [2] positions Bermoprofen as an ideal probe for research on the relationship between drug exposure time and anti-inflammatory/antipyretic effect. It can be used to design experiments requiring rapid drug washout, investigation of pulsatile drug delivery systems, or to study the dynamics of COX inhibition and recovery without the confounding effects of prolonged drug accumulation seen with longer-acting NSAIDs like naproxen.

Model Compound for Investigating Formulation-Driven Reduction of NSAID Gastropathy

The well-documented, >3-fold reduction in gastric ulcerogenicity achieved by switching from an immediate-release to a sustained-release granule (SRG) formulation [3] establishes Bermoprofen as a valuable model compound. It is well-suited for research focused on developing novel NSAID formulations (e.g., gastro-retentive systems, enteric coatings, prodrugs) that aim to mitigate gastrointestinal side effects while preserving systemic anti-inflammatory or analgesic efficacy.

High-Potency Positive Control for Antipyretic Screening Assays

Given its reported potency in antipyretic models that is orders of magnitude greater than aspirin and over 10-fold greater than indomethacin [4], Bermoprofen serves as an excellent positive control in fever-related research. At very low doses (e.g., 0.04-0.1 mg/kg in rabbits) [5], it provides a robust and reproducible antipyretic response, allowing for sensitive detection of hypothermic or anti-febrile activity from test articles without saturating the assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bermoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.